molecular formula C15H10ClFO3 B14194047 (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid CAS No. 855251-06-8

(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid

Cat. No.: B14194047
CAS No.: 855251-06-8
M. Wt: 292.69 g/mol
InChI Key: SNPLDPAJZAMTJV-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is a chiral epoxide compound. This compound is characterized by the presence of a three-membered oxirane ring, which is substituted with a 2-chlorophenyl group and a 4-fluorophenyl group. The compound’s stereochemistry is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as lead compounds in drug discovery programs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
  • (2R,3R)-3-(2-Bromophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
  • (2R,3R)-3-(2-Chlorophenyl)-2-(4-chlorophenyl)oxirane-2-carboxylic acid

Uniqueness

(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both chlorophenyl and fluorophenyl groups. These structural features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

855251-06-8

Molecular Formula

C15H10ClFO3

Molecular Weight

292.69 g/mol

IUPAC Name

(2R,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C15H10ClFO3/c16-12-4-2-1-3-11(12)13-15(20-13,14(18)19)9-5-7-10(17)8-6-9/h1-8,13H,(H,18,19)/t13-,15-/m1/s1

InChI Key

SNPLDPAJZAMTJV-UKRRQHHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@](O2)(C3=CC=C(C=C3)F)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(C3=CC=C(C=C3)F)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.